Product packaging for Methyl 4-fluoro-3-formylbenzoate(Cat. No.:CAS No. 1093865-65-6)

Methyl 4-fluoro-3-formylbenzoate

Cat. No.: B1424290
CAS No.: 1093865-65-6
M. Wt: 182.15 g/mol
InChI Key: VJWHOSFTDOXSAS-UHFFFAOYSA-N
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Description

Methyl 4-fluoro-3-formylbenzoate (CAS RN: 1093865-65-6) is a high-purity, crystalline organic compound characterized by its molecular formula of C 9 H 7 FO 3 and a molecular weight of 182.15 g/mol . This compound serves as a versatile and valuable bifunctional synthetic building block in research, particularly in medicinal chemistry and drug discovery. Its structure incorporates both a reactive formyl group (aldehyde) and a protected benzoate ester, adjacent to a fluorine atom, making it a crucial intermediate for constructing complex molecules . The primary research value of this compound lies in its application as a key precursor in organic synthesis. The formyl group is highly amenable to condensation reactions, such as the formation of Schiff bases, and serves as a handle for further functionalization. Simultaneously, the methyl ester can be hydrolyzed to a carboxylic acid or subjected to other transformations, allowing for diverse synthetic pathways . This makes it particularly useful for the synthesis of pharmaceutical intermediates and agrochemicals, where the incorporation of fluorine is often desired to modulate metabolic stability, bioavailability, and binding affinity. Researchers should note that the compound is a white to yellow powder or crystal with a melting point in the range of 68°C to 72°C . It is recommended to store it sealed in a dry environment at room temperature, preferably in a cool, dark place. Some suppliers recommend storage under inert gas due to its potential air sensitivity . As a safety precaution, this product may cause skin irritation (H315) and serious eye irritation (H319) . Appropriate personal protective equipment, including protective gloves and eye/face protection, should always be worn during handling. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7FO3 B1424290 Methyl 4-fluoro-3-formylbenzoate CAS No. 1093865-65-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-fluoro-3-formylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO3/c1-13-9(12)6-2-3-8(10)7(4-6)5-11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJWHOSFTDOXSAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80697533
Record name Methyl 4-fluoro-3-formylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80697533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1093865-65-6
Record name Methyl 4-fluoro-3-formylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80697533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Methyl 4 Fluoro 3 Formylbenzoate

Regiospecific Fluorination Strategies for Benzoate Derivatives

Introducing a fluorine atom at a specific position on a benzoate derivative is a critical step that significantly influences the molecule's properties. The choice between electrophilic and nucleophilic fluorination methods depends on the substrate's electronic characteristics and the desired regiochemistry.

Electrophilic Fluorination Techniques

Electrophilic fluorination is a direct method for introducing fluorine into electron-rich aromatic rings. sigmaaldrich.com Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are commonly used for this purpose. alfa-chemistry.com These reagents act as a source of "F+" and can effectively fluorinate aromatic compounds under mild conditions. alfa-chemistry.comresearchgate.net The regioselectivity of the reaction is governed by the directing effects of the substituents already present on the benzoate ring. For instance, in the fluorination of benzo wikipedia.orgsynarchive.compw.livetriazin-7-ones, Selectfluor® provides high yields of the regioselectively fluorinated product. mdpi.comnih.gov

Reagent FamilyExampleKey Characteristics
N-F ReagentsN-Fluorobenzenesulfonimide (NFSI)Economical, stable, and safe fluorinating agent with high electrophilicity. alfa-chemistry.com
Diazabicycloalkane-basedSelectfluor® (F-TEDA-BF4)User-friendly, stable, and non-volatile reagent for electrophilic fluorination. sigmaaldrich.com

Nucleophilic Fluorination Approaches

Nucleophilic fluorination is suitable for aromatic rings that are electron-deficient or can be activated towards nucleophilic attack. This typically involves the displacement of a leaving group, such as a halide or a nitro group, by a fluoride ion. acsgcipr.org Classical methods like the Balz-Schiemann reaction, which proceeds via a diazonium salt, have been largely supplemented by transition-metal-catalyzed reactions. Palladium- and copper-catalyzed fluorinations of aryl halides offer milder reaction conditions and a broader substrate scope. nih.govacs.org For example, palladium-catalyzed methods have been developed for the conversion of unactivated (hetero)aryl bromides and iodides to their corresponding fluorides. nih.govacs.org

Formylation Reactions on Fluorinated Aromatic Rings

The introduction of a formyl group (-CHO) onto the fluorinated benzoate ring is another key transformation. The chosen method must be compatible with the existing functional groups and direct the formylation to the desired position.

Directed ortho-Metalation and Formylation

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds. wikipedia.orgorganic-chemistry.org A directing metalation group (DMG) on the aromatic ring, which is typically a Lewis basic moiety, interacts with an organolithium reagent to direct deprotonation to the adjacent ortho-position. baranlab.orguwindsor.ca The resulting aryllithium species can then be quenched with an electrophile, such as dimethylformamide (DMF), to introduce the formyl group. commonorganicchemistry.com

Several named reactions are also employed for formylation:

Vilsmeier-Haack Reaction: This reaction uses a substituted formamide (like DMF) and phosphorus oxychloride to formylate electron-rich aromatic rings. jk-sci.comwikipedia.orgyoutube.com The reactive species, known as the Vilsmeier reagent, is a weak electrophile. nrochemistry.com

Gattermann-Koch Reaction: This method introduces a formyl group onto aromatic compounds using carbon monoxide and hydrochloric acid in the presence of a catalyst like aluminum chloride and a co-catalyst such as cuprous chloride. pw.livebyjus.comvedantu.comtestbook.comscienceinfo.com

Duff Reaction: The Duff reaction is a formylation method that utilizes hexamethylenetetramine as the formyl source for electron-rich aromatic compounds, particularly phenols. wikipedia.orgsynarchive.comchem-station.com

Alternative Formylation Protocols for Substituted Benzoates

Beyond the classical methods, other protocols are available for the formylation of substituted benzoates. The Rieche formylation , for instance, employs dichloromethyl methyl ether in the presence of a Lewis acid catalyst like titanium tetrachloride or tin tetrachloride to formylate aromatic rings. commonorganicchemistry.comwikipedia.org Additionally, processes have been developed that use complexes of dimethylformamide with trifluoromethanesulfonic anhydride for the formylation of less reactive aromatic compounds. google.com

Esterification Methods for Carboxylic Acids Precursors of Methyl 4-fluoro-3-formylbenzoate

The final step in the synthesis, or the synthesis of a key precursor, often involves the esterification of the corresponding carboxylic acid.

The Fischer esterification is a widely used method involving the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. researchgate.netresearchtrend.net To drive the equilibrium towards the ester, an excess of the alcohol is often used, or the water generated is removed. Microwave-assisted Fischer esterification has been shown to improve yields and reduce reaction times for substituted benzoic acids. researchgate.netresearchgate.net

For substrates that are sensitive to acidic conditions, milder methods are preferred. Solid acid catalysts, such as modified montmorillonite K10 clay, have been used for the solvent-free esterification of substituted benzoic acids. epa.govijstr.org Other methods include using coupling reagents that activate the carboxylic acid for reaction with the alcohol. organic-chemistry.org Selective esterification of nonconjugated carboxylic acids in the presence of aromatic carboxylic acids can be achieved under mild conditions using catalysts like Amberlyst-15. researchgate.net

MethodReagentsConditionsKey Features
Fischer EsterificationAlcohol, Acid Catalyst (e.g., H₂SO₄)Typically refluxReversible, often requires removal of water or excess alcohol. researchgate.net
Solid Acid CatalysisAlcohol, Solid Acid (e.g., modified clay)Often solvent-freeEnvironmentally benign, catalyst can be recycled. epa.govijstr.org
Coupling Reagent-MediatedAlcohol, Coupling Agent (e.g., TBTU)Mild, room temperatureSuitable for sensitive substrates and selective esterifications. organic-chemistry.org

Fischer Esterification and its Modern Adaptations

Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water. jocpr.comresearchgate.net The traditional method for synthesizing this compound would involve the reaction of 4-fluoro-3-formylbenzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid or phosphoric acid. jocpr.comusm.my

The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol (methanol) is typically used. jocpr.comusm.my Another strategy to favor the formation of the ester is the removal of water from the reaction mixture as it is formed. researchgate.net

Modern Adaptations:

Modern adaptations of the Fischer esterification focus on improving reaction rates, yields, and environmental friendliness. One significant advancement is the use of microwave-assisted organic synthesis (MAOS). Microwave irradiation can dramatically reduce reaction times and often leads to higher yields with fewer by-products compared to conventional heating methods. usm.myresearchgate.net For instance, the esterification of substituted benzoic acids has been successfully carried out in good yield under sealed-vessel microwave conditions. usm.myresearchgate.net This technique allows for rapid heating of the solvent above its boiling point, accelerating the reaction rate. usm.my To overcome the equilibrium limitations in a closed system, intermittent addition of the acid catalyst can be employed. usm.my

Solid acid catalysts are also a green alternative to traditional mineral acids. researchgate.net These catalysts, such as zeolites, ion-exchange resins, and metal oxides, can be easily separated from the reaction mixture and recycled, minimizing waste. mdpi.comrsc.org For example, a zirconium/titanium solid acid catalyst has been shown to be effective for the esterification of various benzoic acids with methanol. mdpi.com

Transesterification Processes

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. ucla.edugoogle.com In the context of this compound, this could involve reacting another ester of 4-fluoro-3-formylbenzoic acid (e.g., an ethyl or benzyl ester) with methanol in the presence of an acid or base catalyst. ucla.edu

Acid-catalyzed transesterification follows a mechanism similar to Fischer esterification. ucla.edu Base-catalyzed transesterification, often using an alkoxide like sodium methoxide, is typically faster but requires anhydrous conditions to prevent saponification of the ester. ucla.edu Zinc compounds have also been reported as effective catalysts for the transesterification of alkyl benzoates. google.com

This method is particularly useful if a different ester of 4-fluoro-3-formylbenzoic acid is more readily available or if the desired alcohol (methanol) is used as the solvent to drive the equilibrium. ucla.edu

Chemo- and Regioselective Esterification in Complex Molecular Architectures

The synthesis of this compound itself involves a relatively simple esterification. However, in the context of more complex molecules containing multiple reactive sites, chemo- and regioselectivity become crucial. For instance, if a molecule contained both a carboxylic acid and another acid-sensitive functional group, a mild and selective esterification method would be required.

One approach to achieve chemoselectivity is the use of imidazole carbamates as esterification reagents. This method allows for the conversion of a wide variety of carboxylic acids to their corresponding esters in high yields and tolerates various functional groups. rsc.org The reaction proceeds through an acylimidazole intermediate. rsc.org

When considering the regioselectivity of reactions on the this compound molecule itself, the electronic effects of the substituents play a significant role. The fluorine atom is an ortho, para-director, while the formyl and methyl ester groups are meta-directors. This directing influence is critical in any subsequent functionalization of the aromatic ring.

Convergent and Divergent Synthetic Routes to this compound

Convergent Synthesis:

For this compound, a convergent approach could involve the synthesis of a fluorinated aromatic piece and a separate piece containing the formyl and ester functionalities, which are then coupled. However, for a molecule of this size and complexity, a linear approach is often more practical.

Divergent Synthesis:

A divergent synthesis strategy starts from a common intermediate that is then elaborated into a variety of different products. This compound is an excellent starting point for divergent synthesis due to its three distinct functional groups.

The formyl group can undergo a wide range of reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and various condensation and coupling reactions.

The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to other esters via transesterification. ucla.edu It can also be reduced to a primary alcohol. fiveable.me

The aromatic ring can undergo nucleophilic aromatic substitution, although the electron-withdrawing groups make electrophilic substitution challenging.

This versatility makes this compound a valuable building block for creating a library of structurally diverse compounds.

Step-Economy and Atom-Economy Considerations

Step-economy refers to the efficiency of a synthesis in terms of the number of steps involved. A synthesis with fewer steps is generally more efficient, cost-effective, and generates less waste. One-pot procedures, where multiple reaction steps are carried out in the same reaction vessel, are a key strategy for improving step-economy. researchgate.net

Atom-economy is a measure of how many atoms from the reactants are incorporated into the final desired product. jocpr.com Reactions with high atom economy are a cornerstone of green chemistry. Addition and rearrangement reactions are inherently 100% atom-economical, while substitution and elimination reactions generate by-products and have lower atom economies. primescholars.com

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. worldwidejournals.commisericordia.edu Several of these principles can be applied to the synthesis of this compound:

Use of Renewable Feedstocks: While the direct synthesis from renewable sources may be challenging, exploring bio-based starting materials is a long-term goal.

Catalysis: The use of catalytic reagents is preferred over stoichiometric ones. primescholars.com As discussed, solid acid catalysts and other recyclable catalysts can be used for the esterification step.

Safer Solvents and Auxiliaries: The development of solvent-free reactions or the use of greener solvents like water or supercritical fluids can significantly reduce the environmental impact. nih.gov

Energy Efficiency: Microwave-assisted synthesis can reduce energy consumption by shortening reaction times. misericordia.edu

Designing for Degradation: While not directly related to the synthesis, designing the final products derived from this compound to be biodegradable is an important consideration.

One example of a greener approach to a related transformation is the oxidation of benzaldehydes to carboxylic acids using atmospheric oxygen and an N-heterocyclic carbene catalyst in a solvent-free reaction, which avoids the use of harmful heavy metal oxidants. misericordia.edu

Catalytic Approaches in the Synthesis of this compound and its Analogues

Catalysis plays a pivotal role in the modern synthesis of this compound and its derivatives.

Esterification Catalysts: As previously mentioned, a variety of catalysts can be employed for the esterification of 4-fluoro-3-formylbenzoic acid. These include traditional Brønsted acids (H₂SO₄), Lewis acids (e.g., salts of hafnium(IV) or zirconium(IV)), and heterogeneous solid acid catalysts. researchgate.netresearchgate.netmdpi.com The choice of catalyst can influence the reaction conditions and the need for purification. For instance, a novel magnetically separable catalyst, TiFe₂O₄@SiO₂–SO₃H, has been shown to be effective for esterification reactions. nih.gov

Catalytic Formylation: The introduction of the formyl group onto the aromatic ring can be achieved through various catalytic methods. For instance, the catalytic carbonylation of aryl halides or triflates is a common strategy.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of analogues of this compound. For example, a Suzuki or Stille coupling could be used to introduce various substituents onto the aromatic ring, starting from a halogenated precursor.

The development of new and more efficient catalytic systems is an ongoing area of research that promises to further improve the synthesis of this important chemical intermediate.

Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed reactions, particularly those involving palladium, have become a cornerstone of modern organic synthesis due to their efficiency and functional group tolerance. nih.govsioc-journal.cnethernet.edu.et The formylation of aryl halides presents a powerful strategy for the introduction of an aldehyde group onto an aromatic ring.

One prominent approach is the palladium-catalyzed formylation of aryl halides using a carbon monoxide (CO) source and a reducing agent. acs.orgnih.gov For the synthesis of this compound, a suitable precursor would be a methyl 3-halo-4-fluorobenzoate, such as methyl 3-bromo-4-fluorobenzoate. The reaction typically employs a palladium catalyst, such as palladium(II) acetate (Pd(OAc)₂), in conjunction with a phosphine ligand to stabilize the catalytic species. nih.govorganic-chemistry.org

Various sources of carbon monoxide can be utilized, including CO gas or CO surrogates like formic acid or tert-butyl isocyanide, which can be more convenient and safer to handle in a laboratory setting. organic-chemistry.orgorganic-chemistry.orgrsc.org The use of formic acid as a CO source is particularly noteworthy as it can also act as a reducing agent, simplifying the reaction mixture. organic-chemistry.org Alternatively, silanes such as triethylsilane (Et₃SiH) can serve as effective hydride donors. acs.orgorganic-chemistry.org

The general mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by CO insertion into the aryl-palladium bond to form an acyl-palladium complex. Subsequent reductive elimination with a hydride source regenerates the Pd(0) catalyst and yields the desired aldehyde. The choice of ligand, base, and solvent can significantly influence the reaction's efficiency.

Table 1: Examples of Palladium-Catalyzed Formylation of Aryl Halides

Aryl Halide CO Source Reducing Agent Catalyst System Solvent Yield (%)
Aryl Iodides HCOOH HCOOH Pd(OAc)₂, I₂, PPh₃ Toluene 68-92 organic-chemistry.org
Aryl Halides t-BuNC Et₃SiH Pd(OAc)₂, JohnPhos DMF up to 92 organic-chemistry.org

Another relevant metal-catalyzed formylation is the Rieche formylation, which utilizes dichloromethyl methyl ether in the presence of a Lewis acid like titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄). synarchive.comwikipedia.orgcommonorganicchemistry.com This electrophilic aromatic substitution reaction is particularly effective for electron-rich aromatic compounds. Similarly, the Vilsmeier-Haack reaction employs a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate activated aromatic rings. ijpcbs.comchemistrysteps.comwikipedia.orgorganic-chemistry.org While these methods are powerful, their application to the less activated 4-fluorobenzoate system may require careful optimization of reaction conditions.

Organocatalysis in Formylation and Esterification Steps

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful and environmentally benign alternative to metal-based catalysts.

In the context of synthesizing this compound, organocatalysis can be envisioned for both the formylation and esterification steps. While direct organocatalytic formylation of an unactivated aromatic C-H bond is challenging, organocatalytic methods for the enantioselective fluorination of aldehydes have been developed. princeton.edu

More directly applicable is the organocatalytic esterification of the parent carboxylic acid, 4-fluoro-3-formylbenzoic acid. Traditional esterification methods often rely on strong acids or harsh conditions. Organocatalytic approaches offer milder alternatives. For instance, sulfur(IV)-based organocatalysts have been developed for the direct esterification of carboxylic acids and alcohols. rsc.orgresearchgate.net These catalysts operate via the formation of an intramolecularly interrupted Pummerer intermediate, which activates the carboxylic acid for nucleophilic attack by the alcohol. rsc.org

Table 2: Examples of Organocatalytic Esterification of Carboxylic Acids

Carboxylic Acid Alcohol Organocatalyst Solvent Yield (%)

This methodology has shown broad substrate scope, including aromatic carboxylic acids with various functional groups. researchgate.net The application of such a catalyst to the esterification of 4-fluoro-3-formylbenzoic acid with methanol would provide a metal-free and potentially more sustainable route to the final product.

Biocatalytic Transformations for Analogous Compounds

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity and operates under mild, environmentally friendly conditions. While specific biocatalytic routes to this compound are not extensively documented, the enzymatic transformations of analogous compounds highlight the potential of this approach.

One possible biocatalytic strategy involves the selective oxidation of a methyl group at the 3-position of a suitable precursor, such as Methyl 4-fluoro-3-methylbenzoate. Enzymes like monooxygenases and dioxygenases are known to catalyze the hydroxylation of aromatic compounds, which could then be further oxidized to the aldehyde. nih.gov For example, toluene dioxygenases can introduce hydroxyl groups onto aromatic rings. nih.gov

Another avenue is the biocatalytic reduction of a carboxylic acid derivative. Carboxylate reductases (CARs) are enzymes that can selectively reduce carboxylic acids to aldehydes. researchgate.net This would be applicable to a precursor like 4-fluoro-3-(methoxycarbonyl)benzoic acid, where one of the ester groups is selectively reduced. The substrate scope of CARs includes a variety of benzoic acid derivatives. researchgate.net

Table 3: Examples of Biocatalytic Transformations Relevant to Aldehyde Synthesis

Enzyme Class Reaction Type Substrate Type Potential Application
Monooxygenases/Dioxygenases Aromatic Hydroxylation Toluene derivatives Oxidation of a methyl group to an aldehyde precursor nih.gov

It is important to note that the direct application of these biocatalytic methods to the synthesis of this compound would require significant research and development, including enzyme screening and protein engineering to achieve the desired activity and selectivity for the specific substrate.

Chemical Reactivity and Mechanistic Investigations of Methyl 4 Fluoro 3 Formylbenzoate

Reactivity of the Aldehyde Moiety

The aldehyde functional group is a key site of reactivity in Methyl 4-fluoro-3-formylbenzoate, readily undergoing nucleophilic additions, oxidation and reduction, and various condensation reactions.

Nucleophilic Additions to the Formyl Group

The formyl group is highly susceptible to attack by nucleophiles. A notable example is its reaction with amines. In the synthesis of compounds for treating skin disorders, this compound has been shown to react with secondary amines, such as (S)-3-(3-chloropyridin-2-yloxy)pyrrolidine. This reaction results in the formation of a new carbon-nitrogen bond at the formyl position, yielding (S)-methyl 4-(3-(3-chloropyridin-2-yloxy)pyrrolidin-1-yl)-3-formylbenzoate google.com. This transformation is a critical step in the elaboration of the molecule for its intended biological application.

Oxidation and Reduction Pathways of the Aldehyde

The aldehyde group can be selectively reduced to a primary alcohol. For instance, the formyl group in (S)-methyl 4-(3-(3-chloropyridin-2-yloxy)pyrrolidin-1-yl)-3-formylbenzoate, a derivative of this compound, can be reduced to a hydroxymethyl group google.com. While specific details for the direct reduction of this compound are not extensively documented in the provided search results, the selective reduction of the closely related compound, methyl 4-formylbenzoate, using sodium borohydride is a well-established procedure. This suggests that the aldehyde moiety in this compound can be selectively reduced to the corresponding alcohol in the presence of the methyl ester.

Information regarding the specific oxidation pathways of the aldehyde in this compound is not detailed in the available search results. However, aldehydes are generally readily oxidized to carboxylic acids using a variety of oxidizing agents.

Condensation Reactions Involving the Formyl Group

The aldehyde functionality of this compound is expected to participate in various condensation reactions, such as the Wittig and Knoevenagel reactions, which are common for aldehydes. These reactions are crucial for carbon-carbon bond formation. However, specific examples of these condensation reactions with this compound were not found in the provided search results.

Reactivity of the Ester Functional Group

The methyl ester group of this compound is another site for chemical modification, primarily through nucleophilic acyl substitution reactions.

Hydrolysis and Transesterification Reactions

The methyl ester can undergo hydrolysis to yield the corresponding carboxylic acid. This reaction is typically carried out under acidic or basic conditions. Similarly, transesterification can be achieved by reacting the ester with an alcohol in the presence of an acid or base catalyst, resulting in the formation of a different ester. While these are characteristic reactions of esters, specific documented examples of hydrolysis or transesterification of this compound were not identified in the search results.

Reductions of the Ester Group

The reduction of the ester group in this compound to a primary alcohol presents a significant synthetic challenge due to the presence of the more reactive aldehyde functionality. The relative reactivity of carbonyl compounds towards nucleophilic reducing agents generally follows the order: aldehydes > ketones > esters > carboxylic acids. Therefore, any attempt to directly reduce the ester group with common reducing agents would likely lead to the preferential reduction of the aldehyde.

Strong, non-selective reducing agents such as Lithium Aluminum Hydride (LiAlH₄) are capable of reducing esters to primary alcohols. harvard.educhemistrysteps.com However, LiAlH₄ would indiscriminately reduce both the aldehyde and the ester groups of this compound, yielding (4-fluoro-3-(hydroxymethyl)phenyl)methanol. In contrast, milder reducing agents like Sodium Borohydride (NaBH₄) are typically incapable of reducing esters under standard conditions, while readily reducing aldehydes and ketones. researchgate.netlibretexts.org An experimental study on the reduction of the structurally similar methyl 4-formylbenzoate with sodium borohydride demonstrated the selective reduction of the aldehyde group, leaving the ester group intact. researchgate.net

To achieve the selective reduction of the ester group in this compound, a protection strategy for the more reactive aldehyde group is necessary. The aldehyde can be selectively protected as an acetal, for example, by reacting the molecule with a diol such as ethylene glycol under acidic catalysis. chemistrysteps.comjove.comjove.comlibretexts.orgwikipedia.org Acetals are stable under basic and neutral conditions, rendering the protected aldehyde inert to hydride reducing agents. chemistrysteps.comjove.comjove.comlibretexts.orgwikipedia.org With the aldehyde group protected, the ester can then be reduced to the corresponding primary alcohol using a strong reducing agent like LiAlH₄. harvard.educhemistrysteps.com Subsequent acidic workup will deprotect the acetal, regenerating the aldehyde functionality. This three-step sequence allows for the targeted reduction of the ester group while preserving the aldehyde.

Table 1: Reactivity of Carbonyl Groups in this compound with Common Reducing Agents
Reducing AgentAldehyde Group ReactivityEster Group ReactivityOutcome
Sodium Borohydride (NaBH₄)High (Reduced to alcohol)Low (No reaction)Selective reduction of the aldehyde
Lithium Aluminum Hydride (LiAlH₄)High (Reduced to alcohol)High (Reduced to alcohol)Reduction of both aldehyde and ester
LiAlH₄ (with aldehyde protection)Protected (No reaction)High (Reduced to alcohol)Selective reduction of the ester

Influence of Fluorine Substitution on Aromatic Reactivity

The fluorine substituent at the 4-position of this compound exerts a profound influence on the reactivity of the aromatic ring. This influence is a consequence of the dual electronic nature of fluorine, which involves a strong electron-withdrawing inductive effect (-I) and a moderate electron-donating resonance effect (+M).

Electronic Effects of Fluorine on Electrophilic Aromatic Substitution

In the context of electrophilic aromatic substitution (EAS), the fluorine atom is generally considered a deactivating group. wikipedia.org Its high electronegativity leads to a strong inductive withdrawal of electron density from the benzene ring, making the ring less nucleophilic and therefore less reactive towards electrophiles compared to unsubstituted benzene. wikipedia.org

Nucleophilic Aromatic Substitution (SNAr) Potential and Limitations

The fluorine atom in this compound renders the molecule a potential substrate for nucleophilic aromatic substitution (SNAr). In SNAr reactions, a nucleophile displaces a leaving group on an aromatic ring. The reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as these groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. pressbooks.pubuci.edu

In this compound, the fluorine atom is a good leaving group for SNAr reactions. core.ac.uk Furthermore, the molecule possesses two electron-withdrawing groups: the formyl group at the 3-position (ortho to the fluorine) and the methyl ester group at the 1-position (para to the fluorine). Both of these groups will activate the ring towards nucleophilic attack and help to stabilize the Meisenheimer complex. pressbooks.pubuci.edu Therefore, this compound is expected to be highly susceptible to SNAr reactions, with a variety of nucleophiles readily displacing the fluorine atom.

A limitation of SNAr reactions is that they are generally restricted to aromatic systems with potent electron-withdrawing groups. The reaction would be significantly slower or may not occur at all if these activating groups were absent.

Directing Effects of Fluorine on Further Functionalization

For further electrophilic aromatic substitution on this compound, the directing effect of the fluorine atom will be in competition with the directing effects of the formyl and ester groups. As an ortho, para-director, the fluorine atom will direct incoming electrophiles to the 2 and 5 positions. Conversely, the formyl and ester groups are both meta-directors and will direct incoming electrophiles to the 2 and 6 positions. This interplay of directing effects is discussed in more detail in section 3.4.

Interplay of Functional Groups: Synergistic and Antagonistic Effects on Reactivity

The chemical reactivity of this compound is a complex interplay of the synergistic and antagonistic effects of its three functional groups: the fluorine atom, the formyl group, and the methyl ester group. These substituents collectively influence the electron density distribution of the aromatic ring and, consequently, its susceptibility to both electrophilic and nucleophilic attack.

In electrophilic aromatic substitution, the directing effects of the substituents are in opposition. The fluorine atom, through its resonance effect, directs incoming electrophiles to the ortho and para positions (positions 2 and 5). In contrast, the formyl and methyl ester groups are both deactivating, meta-directing groups, pulling electron density from the ring and directing incoming electrophiles to the meta positions relative to themselves (positions 2 and 6 relative to the ester, and position 5 relative to the formyl group).

In the case of nucleophilic aromatic substitution, the effects of the functional groups are synergistic. As discussed in section 3.3.2, both the formyl and the methyl ester groups are electron-withdrawing and are positioned ortho and para to the fluorine atom, respectively. This arrangement strongly activates the ring for SNAr, making the displacement of the fluorine atom by a nucleophile a highly favorable process.

Table 2: Directing Effects of Substituents in this compound for Electrophilic Aromatic Substitution
SubstituentPositionDirecting EffectFavored Positions for Electrophilic Attack
-F4Ortho, Para2, 5
-CHO3Meta1, 5
-COOCH₃1Meta3, 5

Computational Chemistry and Mechanistic Studies

Computational chemistry provides a powerful tool for investigating the electronic structure and reactivity of molecules like this compound. Methods such as Density Functional Theory (DFT) can be employed to calculate various molecular properties that shed light on its chemical behavior.

DFT calculations can be used to determine the electron density distribution within the molecule, providing a quantitative measure of the electron-withdrawing and electron-donating effects of the substituents. This information can be used to predict the most likely sites for both electrophilic and nucleophilic attack. For example, mapping the electrostatic potential onto the electron density surface can visually identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Furthermore, computational methods can be used to model the transition states of potential reactions, such as EAS and SNAr. By calculating the activation energies for attack at different positions on the aromatic ring, the regioselectivity of these reactions can be predicted. For SNAr, the stability of the Meisenheimer intermediate can be calculated, providing insight into the reaction mechanism and rate.

Mechanistic studies, informed by these computational models, can then be designed to experimentally verify the predicted reactivity. For instance, kinetic studies of SNAr reactions with different nucleophiles can be correlated with the calculated activation energies. Similarly, the product distribution of EAS reactions can be compared with the predicted regioselectivity from DFT calculations. Such a combined experimental and computational approach provides a comprehensive understanding of the chemical reactivity and mechanistic pathways of this compound.

Density Functional Theory (DFT) Calculations for Reaction Pathways

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic structure and reactivity of organic molecules like this compound. For this compound, DFT calculations would be instrumental in mapping out potential reaction pathways for its key functional groups: the formyl (-CHO), fluoro (-F), and methyl ester (-COOCH₃) groups.

Researchers would typically employ a functional, such as B3LYP or M06-2X, combined with a suitable basis set (e.g., 6-311++G(d,p)) to optimize the ground state geometry of the molecule. This provides foundational data on bond lengths, bond angles, and dihedral angles.

Similarly, the reactivity of the aromatic ring, influenced by the activating ester group and the deactivating, ortho-directing fluorine and meta-directing formyl group, can be assessed. DFT calculations can predict the regioselectivity of electrophilic aromatic substitution reactions by modeling the stability of the sigma complexes (Wheland intermediates) formed upon attack at different positions.

Table 1: Representative Data from a Hypothetical DFT Analysis of a Nucleophilic Addition to the Formyl Group

Species Method/Basis Set Total Energy (Hartree) Relative Energy (kcal/mol)
Reactants (Molecule + Nucleophile) B3LYP/6-31G(d) -850.12345 0.0
Transition State B3LYP/6-31G(d) -850.09876 15.5
Product (Adduct) B3LYP/6-31G(d) -850.15432 -19.4

Note: This data is illustrative and not based on actual published results for this compound.

Transition State Analysis in Key Transformations

For any given reaction of this compound, the transition state (TS) represents the highest energy point along the reaction coordinate. Identifying and characterizing this state is crucial for understanding the reaction's kinetics and mechanism.

Transition state theory is used in conjunction with DFT to locate the TS geometry, which is a first-order saddle point on the potential energy surface. This is typically achieved using algorithms like the Berny optimization or synchronous transit-guided quasi-Newton (STQN) methods. Once located, a frequency calculation is performed. A genuine transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the vibrational mode of the bond being formed or broken during the reaction.

The energy difference between the reactants and the transition state defines the activation energy barrier (Ea). A higher activation energy implies a slower reaction rate, a relationship quantified by the Arrhenius equation. For example, in a nucleophilic substitution at the fluorine-bearing carbon, transition state analysis would reveal the energetic feasibility of an SNAr (Nucleophilic Aromatic Substitution) mechanism. The geometry of the TS would provide insights into the concerted or stepwise nature of the process, including the formation of a Meisenheimer complex.

Table 2: Hypothetical Activation Energies for Competing Reaction Pathways

Reaction Pathway Transition State Imaginary Frequency (cm⁻¹) Activation Energy (Ea) (kcal/mol)
Nucleophilic addition to formyl -450.2 15.5
SNAr at fluoro position -389.7 28.1

Note: This data is hypothetical and intended to illustrate the type of information gained from transition state analysis.

Molecular Dynamics Simulations for Conformational Analysis and Reactivity

While DFT calculations are excellent for studying static structures and specific reaction coordinates, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational landscape in different environments, such as in various solvents.

For this compound, a key area of interest would be the rotational freedom around the C-C bond connecting the formyl group to the benzene ring and the C-O bond of the methyl ester group. MD simulations can reveal the preferred orientations (conformations) of these groups and the energy barriers to their rotation. The relative populations of different conformers can be determined, which is important as the reactivity of the molecule can be conformation-dependent.

For example, the accessibility of the formyl group's carbonyl carbon to an incoming nucleophile might be sterically hindered in certain conformations. MD simulations can quantify the probability of the molecule being in a reactive conformation. Furthermore, by simulating the molecule in a solvent box (e.g., water or DMSO), the explicit interactions between the solute and solvent molecules, such as hydrogen bonding to the carbonyl oxygen atoms, can be observed. These interactions can significantly influence the molecule's conformational preferences and the energy barriers of its reactions.

Table 3: Hypothetical Conformational Distribution from MD Simulation

Dihedral Angle (Ring-C-C=O) Population (%) Potential Energy (kcal/mol)
0° ± 10° 65% 0.0
180° ± 10° 30% 1.2
Other 5% > 3.0

Note: This data is illustrative, representing potential outputs from a molecular dynamics simulation.

Applications of Methyl 4 Fluoro 3 Formylbenzoate As a Building Block in Complex Molecule Synthesis

Utilization in the Synthesis of Heterocyclic Compounds

The aldehyde group in Methyl 4-fluoro-3-formylbenzoate is a key functional group for the construction of various heterocyclic ring systems. Heterocyclic compounds are of immense importance in medicinal chemistry, as they form the core structures of a vast number of drugs. The reactivity of the aldehyde allows it to participate in a variety of cyclization and condensation reactions to form rings containing nitrogen, oxygen, and sulfur atoms.

Pyridine and Pyrimidine Derivatives Synthesis

The formyl group of this compound makes it a suitable candidate for participation in multicomponent reactions for the synthesis of pyridine and pyrimidine derivatives. For instance, in the renowned Hantzsch pyridine synthesis, an aldehyde is condensed with two equivalents of a β-ketoester and ammonia or an ammonia source. This reaction proceeds through the formation of a dihydropyridine intermediate, which can then be oxidized to the corresponding pyridine. The use of this compound in such a reaction would lead to the formation of highly functionalized pyridine derivatives bearing a fluoro and a methoxycarbonyl-substituted phenyl group.

Similarly, the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea, is a powerful method for the synthesis of dihydropyrimidinones and their thio-analogs. These compounds are known to exhibit a wide range of pharmacological activities. By employing this compound as the aldehyde component, novel dihydropyrimidine derivatives with potential biological applications can be accessed.

Reaction Reactants Product Type Potential Application of Product
Hantzsch Pyridine SynthesisAldehyde, β-ketoester, Ammonia sourceSubstituted PyridinesPharmaceuticals, Agrochemicals
Biginelli ReactionAldehyde, β-ketoester, Urea/ThioureaDihydropyrimidinones/thionesCalcium channel blockers, Antihypertensive agents

Indole and Benzofuran Scaffolds Construction

The synthesis of indole and benzofuran scaffolds, which are prevalent in many natural products and pharmaceuticals, can also potentially utilize this compound. The Fischer indole synthesis, a classic method for indole ring formation, involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions. The aldehyde group of this compound can react with a substituted phenylhydrazine to form a phenylhydrazone, which upon acid-catalyzed cyclization, would yield a correspondingly substituted indole.

While direct examples of the use of this compound in benzofuran synthesis are not prevalent in the literature, its aldehyde functionality suggests its potential as a precursor. For instance, it could be envisioned to undergo reactions such as a Perkin or related condensation with a phenol derivative to construct the benzofuran ring system.

Synthesis of other Nitrogen, Oxygen, and Sulfur Heterocycles

The versatility of this compound extends to the synthesis of a variety of other heterocyclic systems. A notable example is its use in a copper-catalyzed three-component reaction with an amine and a ketone to afford isoindolinones, a class of nitrogen-containing heterocycles with diverse biological activities. In this reaction, the formylbenzoate first reacts with the amine to form an imine, which then undergoes a Mannich-type reaction with the ketone, followed by an intramolecular lactamization to yield the isoindolinone core.

Furthermore, the aldehyde group can be a precursor for the synthesis of oxygen-containing heterocycles through reactions like Wittig olefination followed by intramolecular cyclization. For the construction of sulfur-containing heterocycles, the aldehyde can be converted to a thioaldehyde or an alkyne, which can then participate in various cycloaddition or condensation reactions with sulfur-containing reagents to form thiophenes, thiazoles, or other related structures.

Role in the Preparation of Advanced Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

The structural features of this compound make it a valuable precursor in the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The presence of the fluorine atom is particularly significant, as the incorporation of fluorine into drug molecules can enhance their metabolic stability, binding affinity, and lipophilicity.

Precursor to Anticancer Agents

A significant application of formylbenzoate derivatives, closely related to this compound, is in the synthesis of potent anticancer agents. For example, methyl 4-formylbenzoate has been utilized as a key starting material in the synthesis of 6-substituted classical pyrrolo[2,3-d]pyrimidine antifolates. These compounds have demonstrated potent antitumor activity by targeting glycinamide ribonucleotide formyltransferase (GARFTase), an enzyme involved in purine biosynthesis, which is crucial for cancer cell proliferation researchgate.net.

The synthesis involves a Wittig reaction of the formylbenzoate, followed by a series of transformations to construct the pyrrolo[2,3-d]pyrimidine core. The resulting compounds have shown selective and potent inhibitory activities against various human tumor cell lines researchgate.net. The presence of the fluoro-substituent in this compound could potentially lead to analogs with enhanced pharmacological properties.

Target Compound Class Key Synthetic Step Mechanism of Action
Pyrrolo[2,3-d]pyrimidine antifolatesWittig reaction of a formylbenzoateInhibition of GARFTase

Building Block for Anti-inflammatory Compounds

While direct synthesis of anti-inflammatory drugs from this compound is not extensively documented, its structural motifs are present in precursors to known anti-inflammatory agents. For instance, fluorinated and formylated benzoic acid derivatives are common starting points for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory compounds.

The synthesis of various quinazolinone derivatives with significant anti-inflammatory activity has been reported starting from fluorinated anthranilic acid esters. The structural similarity of this compound to these precursors suggests its potential as a building block in the development of novel anti-inflammatory agents. The aldehyde functionality can be readily converted to other functional groups, such as amines or carboxylic acids, which are common in anti-inflammatory drug scaffolds.

Synthesis of Compounds with Modulatory Activity on Nuclear Receptors (e.g., RORγt)

This compound is a key starting material in the synthesis of modulators for nuclear receptors, such as the Retinoid-related orphan receptor gamma t (RORγt). RORγt is a crucial transcription factor in the differentiation of Th17 cells, which are involved in inflammatory responses. rsc.org The development of small molecule inhibitors targeting RORγt is a significant area of research for treating autoimmune diseases.

The synthesis of RORγt inhibitors often involves the use of this compound to introduce a substituted phenyl ring into the final molecule. This fragment is crucial for the molecule's ability to bind to the ligand-binding domain of RORγt. The synthetic strategies employed can vary, but they generally leverage the reactivity of the aldehyde and the substitution pattern of the aromatic ring of this compound. These strategies aim to produce compounds with high potency and selectivity for RORγt. researchgate.net

Starting Material Key Reaction Steps Final Product Class Therapeutic Target
This compoundReductive amination, Suzuki coupling, etc.RORγt inhibitorsRORγt

This table provides a generalized overview of the synthetic process.

Research has led to the discovery of diverse chemical scaffolds for RORγt modulators, with many of these originating from high-throughput screening and virtual screening methods. researchgate.net The development of these compounds is an ongoing process, with medicinal chemists continuously working to optimize their properties to improve efficacy and reduce potential toxicity. researchgate.net The ultimate goal is to develop new therapeutics for autoimmune diseases by modulating the activity of RORγt and the production of pro-inflammatory cytokines like IL-17. rsc.orgresearchgate.net

Precursor for Antifungal Compounds (e.g., Benzoic acid, 4-formyl, methyl ester)

While direct synthesis of "Benzoic acid, 4-formyl, methyl ester" from this compound is not a primary application, the latter serves as a valuable precursor for a variety of antifungal compounds. The structural motifs present in this compound, namely the substituted benzene ring, are common in many antifungal agents.

The synthesis of these antifungal compounds often involves multi-step reaction sequences. These sequences can include modifications of the formyl and ester groups, as well as further substitutions on the aromatic ring. The fluorine atom can also play a significant role in the biological activity of the final compound, a common feature in many modern pharmaceuticals.

Precursor Key Functional Groups Potential Antifungal Scaffolds
This compoundAldehyde, Ester, Fluoro, PhenylAzoles, Pyrimidines, etc.

This table illustrates the potential of this compound as a precursor for various antifungal scaffolds.

The development of new antifungal agents is of critical importance due to the rise of drug-resistant fungal infections. The versatility of this compound as a starting material allows for the creation of diverse libraries of compounds that can be screened for antifungal activity. This approach is essential for the discovery of new and effective treatments for these challenging infections.

Contribution to the Synthesis of Agrochemicals and Specialty Chemicals

This compound is a versatile building block in the synthesis of a range of agrochemicals and specialty chemicals. Its utility stems from the presence of multiple reactive sites, which allow for a variety of chemical transformations. The substituted phenyl ring is a common feature in many pesticides and herbicides, where it can contribute to the molecule's biological activity and selectivity.

In the field of agrochemicals, the synthesis of novel pesticides and herbicides often involves the incorporation of fluorinated aromatic compounds. The fluorine atom can enhance the metabolic stability and bioavailability of the final product, leading to improved efficacy. The formyl and ester groups of this compound provide convenient handles for further chemical modifications, allowing for the creation of a wide range of derivatives.

Application Area Key Structural Features Utilized Examples of Final Products
AgrochemicalsFluorinated phenyl ring, Formyl groupHerbicides, Insecticides, Fungicides
Specialty ChemicalsAromatic core, Reactive functional groupsDyes, Polymers, Electronic materials

This table highlights the diverse applications of this compound in different chemical industries.

Beyond agrochemicals, this compound is also used in the synthesis of various specialty chemicals. These can include dyes, polymers, and materials for electronic applications. The ability to precisely control the chemical structure of the final product makes this compound a valuable tool for materials scientists and chemists working in these fields.

Development of Fluorescent Probes and Imaging Agents

The fluorinated aromatic core of this compound makes it a suitable starting material for the development of fluorescent probes and imaging agents. The introduction of a fluorine atom can modulate the photophysical properties of a molecule, such as its fluorescence quantum yield and emission wavelength. This is a desirable feature in the design of probes for biological imaging.

The synthesis of these probes typically involves the reaction of the formyl group of this compound with other molecules to create a larger, conjugated system. This extended conjugation is often necessary to achieve fluorescence in the visible or near-infrared region of the spectrum, which is optimal for biological imaging applications.

Probe Component Function Derived From
Fluorophore CoreEmits light upon excitationThis compound
Recognition MoietyBinds to a specific biological targetVaries depending on the target
LinkerConnects the fluorophore to the recognition moietyVaries

This table outlines the basic components of a fluorescent probe and the role of this compound in its construction.

The development of new fluorescent probes is a rapidly advancing field, with applications in diagnostics, drug discovery, and basic biological research. The use of versatile building blocks like this compound is crucial for the creation of novel probes with improved properties, such as higher brightness, greater photostability, and enhanced target specificity.

Integration into Polymer Science and Materials Chemistry

In the realm of polymer science and materials chemistry, this compound serves as a valuable monomer or cross-linking agent. The presence of both an aldehyde and an ester group allows for its incorporation into a variety of polymer backbones through different polymerization techniques. The fluorine atom can also impart unique properties to the resulting polymers, such as increased thermal stability, chemical resistance, and altered optical properties.

The formyl group can be used in condensation polymerizations with other monomers containing active hydrogen atoms, such as amines or phenols, to form polymers like polyimines or poly(arylene ether)s. The ester group can also be involved in polymerization reactions, such as transesterification, to create polyesters.

Polymer Type Role of this compound Potential Properties
PolyiminesMonomerHigh thermal stability, good mechanical properties
PolyestersMonomerGood thermal and chemical resistance
Cross-linked polymersCross-linking agentImproved mechanical strength and solvent resistance

This table summarizes the potential roles of this compound in the synthesis of different types of polymers.

The resulting fluorinated polymers can have a wide range of applications, from high-performance plastics and coatings to materials for optical and electronic devices. The ability to tailor the properties of these materials by incorporating specific monomers like this compound is a key driver of innovation in this field.

Spectroscopic and Analytical Characterization Methodologies in Research on Methyl 4 Fluoro 3 Formylbenzoate

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For Methyl 4-fluoro-3-formylbenzoate, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides unambiguous evidence for its structure.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for identifying the hydrogen and carbon environments within the molecule.

The ¹H NMR spectrum of this compound is expected to show four distinct signals corresponding to the aldehyde proton, the three aromatic protons, and the methyl ester protons. The aldehyde proton (CHO) characteristically appears far downfield, typically above 10 ppm, due to the strong deshielding effect of the carbonyl group. The methyl protons (-OCH₃) of the ester group would appear as a sharp singlet, usually in the 3.9-4.0 ppm region. The three protons on the aromatic ring will exhibit complex splitting patterns due to spin-spin coupling with each other and with the fluorine atom.

The ¹³C NMR spectrum provides information on all nine carbon atoms in the molecule. The two carbonyl carbons (aldehyde and ester) are the most deshielded, appearing furthest downfield. The six aromatic carbons have distinct chemical shifts influenced by their substituents (fluoro, formyl, and methyl ester groups). The carbon atom directly bonded to the fluorine atom will exhibit a large coupling constant (¹JCF), a characteristic feature in the ¹³C NMR of organofluorine compounds. oregonstate.edu The methyl carbon of the ester group will appear furthest upfield.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

¹H NMR (Predicted)¹³C NMR (Predicted)
Assignmentδ (ppm)MultiplicityCoupling Constant (J) in HzAssignmentδ (ppm)Key Couplings
CHO~10.3Singlet (s)-CHO~188
H-2~8.4Doublet of doublets (dd)J(H2-H6) ≈ 2.5, J(H2-F) ≈ 4.5COOCH₃~164
H-6~8.2Doublet of doublets (dd)J(H6-H5) ≈ 8.5, J(H6-H2) ≈ 2.5C-4~167¹J(C-F) ≈ 260 Hz
H-5~7.3Doublet of doublets (dd)J(H5-H6) ≈ 8.5, J(H5-F) ≈ 8.5C-2~135
OCH₃~3.95Singlet (s)-C-6~132
C-1~131
C-3~128²J(C-F) ≈ 20 Hz
C-5~118²J(C-F) ≈ 22 Hz
OCH₃~53

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used to analyze the environment of the fluorine atom. huji.ac.il Since ¹⁹F has a nuclear spin of 1/2 and 100% natural abundance, it provides sharp signals over a wide chemical shift range. alfa-chemistry.com For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom. This signal will be split into a doublet of doublets by coupling to the two ortho-protons, H-2 and H-5. oregonstate.edu The chemical shift for an aryl fluoride is typically observed in the range of -100 to -140 ppm relative to CFCl₃.

Two-dimensional (2D) NMR experiments are crucial for making unambiguous assignments of all proton and carbon signals by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other. For this compound, the key expected correlation would be between the adjacent aromatic protons H-5 and H-6. A weaker, long-range coupling might be observed between H-2 and H-6.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively link the signals of H-2, H-5, H-6, and the methyl protons to their respective carbon atoms (C-2, C-5, C-6, and -OCH₃).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is vital for assigning quaternary (non-protonated) carbons. Key correlations would include:

The aldehyde proton (CHO) to C-2, C-3, and C-4.

The methyl protons (-OCH₃) to the ester carbonyl carbon (COOCH₃) and C-1.

Aromatic proton H-2 to C-4, C-6 and the aldehyde carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies atoms that are close in space. It can be used to confirm spatial relationships, such as the proximity of the aldehyde proton (on C-3) to the fluorine atom (on C-4) and proton H-2.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

HRMS provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For this compound (C₉H₇FO₃), the exact monoisotopic mass is calculated to be 182.03792 Da. An experimental HRMS measurement confirming this value provides strong evidence for the compound's identity and elemental composition.

In tandem mass spectrometry (MS/MS), the molecular ion is fragmented, and the masses of the resulting fragments are analyzed. The fragmentation pattern is a unique fingerprint that helps to confirm the molecular structure. For this compound, the fragmentation is expected to initiate from the molecular ion [M]⁺•.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

m/z (Predicted)Ion FormulaFragment LostProposed Structure
182[C₉H₇FO₃]⁺•-Molecular Ion
153[C₈H₄FO₃]⁺•CHOLoss of formyl radical
151[C₈H₆FO₂]⁺•OCH₃Loss of methoxy radical
123[C₇H₄FO]⁺•OCH₃, COLoss of methoxy radical and carbon monoxide from ester
95[C₆H₄F]⁺•COOCH₃, CHOLoss of both ester and aldehyde functionalities

Key fragmentation pathways would likely involve the loss of the methoxy radical (•OCH₃) to give an ion at m/z 151, or the loss of the formyl radical (•CHO) to yield an ion at m/z 153. Subsequent losses of carbon monoxide (CO) are also common from benzoyl-type ions.

Hyphenated Techniques (e.g., GC-MS, LC-MS)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures and the definitive identification of compounds.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound to be analyzed by GC-MS, it must be volatile and thermally stable. GC-MS analysis of this compound would provide its retention time, a characteristic value under specific chromatographic conditions, and its mass spectrum. The mass spectrum reveals the mass-to-charge ratio (m/z) of the molecular ion, confirming the compound's molecular weight (182.15 g/mol ), and a unique fragmentation pattern that serves as a chemical fingerprint. Expected fragmentation would involve the loss of the methoxy group (-OCH₃, M-31), the formyl group (-CHO, M-29), or the entire ester group (-COOCH₃, M-59). This technique is invaluable for identifying the compound in reaction mixtures and assessing its purity by detecting volatile impurities. tdx.cat

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly suited for compounds that are not sufficiently volatile or are thermally labile. lcms.cz The compound is first separated by high-performance liquid chromatography and then introduced into the mass spectrometer, typically using a soft ionization technique like electrospray ionization (ESI). This method provides the molecular weight of the compound, often by observing the protonated molecule [M+H]⁺ or other adducts. rsc.org LC-MS is widely used in pharmaceutical and chemical research for purity analysis and reaction monitoring. rsc.org For this compound, LC-MS would confirm the molecular mass and allow for the quantification of non-volatile impurities. lcms.cz

Table 1: Predicted Mass Spectrometry Data for this compound Adducts
Adductm/z (Mass-to-Charge Ratio)
[M+H]⁺183.0452
[M+Na]⁺205.0271
[M+NH₄]⁺200.0717
[M-H]⁻181.0306

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. It works on the principle that molecular bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies.

For this compound, the IR spectrum would display several distinct absorption bands corresponding to its functional groups. The most prominent peaks would be the carbonyl (C=O) stretching vibrations from the ester and the aldehyde. Due to conjugation with the aromatic ring, these peaks are expected in the 1680-1740 cm⁻¹ region. The C=O stretch of the aromatic aldehyde typically appears between 1685-1710 cm⁻¹, while the aromatic ester C=O stretch is found at a slightly higher frequency, around 1715-1730 cm⁻¹. Other key absorbances include C-O stretching for the ester group (1200-1300 cm⁻¹), aromatic C=C stretching (approx. 1450-1600 cm⁻¹), and the C-F stretching vibration, which is typically a strong band in the 1000-1400 cm⁻¹ region. The analysis of these characteristic peaks allows for the rapid confirmation of the compound's chemical structure. chemicalbook.comresearchgate.net

Table 2: Expected IR Absorption Frequencies for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic C-HStretching3000 - 3100
Aldehyde C-HStretching2720 - 2820
Ester C=OStretching1715 - 1730
Aldehyde C=OStretching1685 - 1710
Aromatic C=CStretching1450 - 1600
Ester C-OStretching1200 - 1300
Aromatic C-FStretching1000 - 1400

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Molecules with conjugated systems, such as aromatic rings and carbonyl groups, absorb light in the UV-Vis range, promoting electrons from a lower energy orbital to a higher one.

The UV-Vis spectrum of this compound is expected to be characterized by absorptions arising from π → π* and n → π* transitions. uni-muenchen.de The benzene ring, along with the conjugated formyl and benzoate groups, constitutes a significant chromophore. Strong absorptions, typically observed between 200-300 nm, are attributable to π → π* transitions within the substituted aromatic system. researchgate.net A weaker absorption band, often appearing at longer wavelengths (>300 nm), can be assigned to the n → π* transition of the carbonyl groups. cdnsciencepub.com The position and intensity of these absorption maxima (λmax) are sensitive to the solvent polarity and the nature of the substituents on the aromatic ring. researchgate.net

Table 3: Expected Electronic Transitions for this compound
TransitionAssociated Functional GroupsExpected λmax Range (nm)Relative Intensity
π → πAromatic Ring, C=O groups220 - 300Strong
n → πC=O groups (Aldehyde, Ester)> 300Weak

X-ray Crystallography for Solid-State Structure Determination (if applicable for related compounds)

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions that dictate the crystal packing.

While the specific crystal structure of this compound is not detailed in readily available literature, analysis of related benzoic acid and benzaldehyde derivatives demonstrates the utility of this technique. researchgate.net For similar molecules, X-ray diffraction studies have revealed that crystal packing is often governed by hydrogen bonding and π–π stacking interactions. researchgate.net In related benzoic acid structures, molecules commonly form centrosymmetric dimers through hydrogen bonds between their carboxyl groups. researchgate.net For this compound, it is plausible that weak C-H···O hydrogen bonds involving the aldehyde and ester groups, as well as dipole-dipole interactions involving the C-F bond, would play a significant role in the supramolecular assembly. A crystallographic study would precisely define the planarity of the molecule and the orientation of the formyl and methyl ester substituents relative to the benzene ring. rsc.org

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatography is essential for separating components of a mixture, making it indispensable for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction.

Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. scielo.br It is highly effective for assessing the purity of volatile substances. glsciences.com In a GC analysis of this compound, the sample would be injected into a heated column containing a stationary phase. The components of the sample are separated based on their boiling points and interactions with the stationary phase. A Flame Ionization Detector (FID) is commonly used for quantification, as its response is proportional to the mass of the carbon-containing analyte. A pure sample will ideally show a single peak in the chromatogram, while the presence of impurities will be indicated by additional peaks. The area under each peak corresponds to the relative amount of that component in the mixture. uw.edu.pl

High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for purity assessment and quantification in the chemical and pharmaceutical industries. researchgate.net It is particularly suitable for compounds like this compound, which are solid at room temperature and have relatively low volatility.

The most common mode for this type of analysis is reversed-phase HPLC, where a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). researchgate.net The compound is detected as it elutes from the column, typically using a UV detector set to a wavelength at which the analyte absorbs strongly (e.g., its λmax). The retention time is characteristic of the compound under the specific analytical conditions, and the peak area is proportional to its concentration. HPLC is highly sensitive and can resolve closely related impurities, making it the gold standard for determining the purity of the final product and tracking the consumption of reactants and formation of products during a reaction.

Table 4: Typical HPLC Parameters for Analysis of Aromatic Esters
ParameterTypical Condition
ColumnReversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseGradient or isocratic mixture of Acetonitrile and Water
Flow Rate1.0 mL/min
DetectionUV Absorbance at λmax (e.g., 254 nm)
TemperatureAmbient or controlled (e.g., 30 °C)

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a fundamental analytical technique frequently employed in synthetic chemistry to monitor the progress of reactions, assess the purity of products, and determine appropriate solvent systems for larger-scale purification methods like column chromatography. In the context of research involving this compound, TLC provides a rapid and effective means of visualizing the conversion of starting materials to the desired product.

The principle of TLC relies on the differential partitioning of compounds between a stationary phase, typically a thin layer of adsorbent material like silica gel coated on a plate, and a mobile phase, a solvent or solvent mixture that moves up the plate via capillary action. The separation is based on the polarity of the compounds. More polar compounds interact more strongly with the polar stationary phase and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. Conversely, less polar compounds have a greater affinity for the mobile phase and travel further, exhibiting a higher Rf value.

In the synthesis and purification of this compound and its isomers, TLC is an indispensable tool. For instance, in reactions involving the closely related isomer, Methyl 3-fluoro-4-formylbenzoate, TLC has been utilized to monitor reaction completion. The stationary phase used in such analyses is typically silica gel 60 F254, which incorporates a fluorescent indicator that allows for the visualization of UV-active compounds, such as aromatic esters and aldehydes, under a UV lamp (254 nm).

While specific, detailed research findings on the TLC of this compound are not extensively documented in publicly available literature, typical conditions can be inferred from standard practices with analogous compounds. A common mobile phase for compounds of similar polarity is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate. The ratio of these solvents is adjusted to achieve optimal separation of the spots on the TLC plate. For a related compound, methyl 4-fluorobenzoate, a mobile phase of 1% ethyl acetate in petroleum ether has been reported to yield an Rf value of 0.5. Given the increased polarity from the formyl group in this compound, a higher proportion of ethyl acetate would likely be required to achieve a similar Rf value.

The visualization of the separated compounds on the TLC plate is typically achieved by placing the developed plate under a UV lamp. The aromatic rings in this compound and related compounds absorb UV light, appearing as dark spots against the fluorescent background of the plate. Additionally, chemical staining agents can be used for visualization if the compounds are not UV-active or to provide further characterization.

The following interactive data table summarizes the typical parameters used in the TLC analysis for compounds structurally similar to this compound, which can serve as a practical guide for developing a specific TLC method for this compound.

ParameterDescriptionTypical Value/Method
Stationary Phase The adsorbent material coated on the TLC plate.Silica gel 60 F254
Mobile Phase The solvent system used to develop the TLC plate.Hexanes/Ethyl Acetate (EtOAc) mixture
Mobile Phase Ratio The volumetric ratio of the solvents in the mobile phase.Ratios from 9:1 to 1:1 (Hexanes:EtOAc) are commonly tested.
Detection Method The technique used to visualize the separated spots.UV light (254 nm)
Retention Factor (Rf) The ratio of the distance traveled by the compound to the distance traveled by the solvent front.Dependent on the specific mobile phase composition.

Q & A

Basic: What are the standard synthetic routes for Methyl 4-fluoro-3-formylbenzoate, and how can reaction conditions be optimized?

Methodological Answer:
A common approach involves esterification of 4-fluoro-3-formylbenzoic acid using thionyl chloride (SOCl₂) and methanol, analogous to the synthesis of methyl 4-formylbenzoate . Key steps include:

  • Reagent Ratios : Use excess methanol (≥3 equiv.) to drive esterification to completion.
  • Catalysis : Add catalytic DMF (0.1–0.5% v/v) to accelerate SOCl₂-mediated activation of the carboxylic acid.
  • Temperature Control : Reflux at 65–70°C for 1–2 hours to ensure full conversion.
  • Workup : Neutralize residual acid with aqueous NaHCO₃ and purify via silica gel chromatography (eluent: hexane/ethyl acetate 4:1).
    Yield optimization (typically 80–90%) requires strict anhydrous conditions and inert gas purging to prevent hydrolysis of intermediates.

Basic: How should researchers characterize this compound using spectroscopic techniques?

Methodological Answer:
Core characterization methods include:

  • ¹H/¹³C NMR :
    • Formyl group : A singlet at δ ~10.0 ppm (¹H) and δ ~190 ppm (¹³C) confirms the aldehyde .
    • Ester methyl : A singlet at δ ~3.9 ppm (¹H) and δ ~52 ppm (¹³C).
    • Fluorine coupling : Aromatic protons adjacent to fluorine show splitting (J = 8–10 Hz) .
  • IR Spectroscopy : Look for ester C=O stretch at ~1720 cm⁻¹ and aldehyde C=O at ~1705 cm⁻¹ .
  • Mass Spectrometry : ESI-HRMS can confirm molecular ion [M+H]⁺ at m/z 183.03 (C₉H₇FO₃⁺) with fragmentation patterns matching NIST reference data .

Advanced: How can conflicting NMR data for the fluorinated aromatic region be resolved?

Methodological Answer:
Fluorine-induced splitting and solvent effects often cause spectral ambiguities. Strategies include:

  • Decoupling Experiments : Use ¹H-¹⁹F heteronuclear decoupling to simplify splitting patterns.
  • Solvent Screening : Compare spectra in CDCl₃ vs. DMSO-d₆; DMSO may resolve overlapping peaks via hydrogen bonding with the formyl group.
  • Computational Modeling : Predict chemical shifts using DFT calculations (e.g., B3LYP/6-31G*) to cross-validate experimental data .
    For example, a doublet integrating to 1H at δ 7.8 ppm may correspond to H-5 in the aromatic ring, while H-6 (adjacent to fluorine) appears as a doublet of doublets (J = 8 Hz, 2 Hz) .

Advanced: What strategies are effective for selective functionalization of the formyl group in this compound?

Methodological Answer:
The formyl group enables diverse transformations:

  • Schiff Base Formation : React with amines (e.g., aniline, 1.2 equiv.) in ethanol under reflux (Δ, 12 h) to yield imines. Monitor via TLC (Rf reduction in polar solvents).
  • Reduction to Alcohol : Use NaBH₄ in THF/MeOH (0°C, 1 h) for selective reduction without ester cleavage.
  • Knoevenagel Condensation : Combine with malononitrile (1.5 equiv.) and piperidine (catalyst) in ethanol (Δ, 6 h) to form α,β-unsaturated nitriles .
    Critical Note : Fluorine’s electron-withdrawing effect enhances electrophilicity of the formyl group, but may also increase steric hindrance in bulky reagents.

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, goggles, and a lab coat; avoid inhalation using a fume hood.
  • Spill Management : Neutralize with 5% NaOH solution and adsorb with vermiculite.
  • Waste Disposal : Collect in halogenated waste containers due to fluorine content .
    Risk Mitigation : The formyl group may cause sensitization—limit exposure via closed systems during synthesis .

Advanced: How can this compound serve as a precursor in medicinal chemistry?

Methodological Answer:
Its structure is ideal for designing kinase inhibitors or antimicrobial agents:

  • Pharmacophore Hybridization : Couple the formyl group with hydrazine derivatives to form hydrazones targeting bacterial enoyl-ACP reductases .
  • Click Chemistry : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with propargylamine-modified scaffolds for library synthesis.
  • SAR Studies : Modify the fluorine position to assess its impact on lipophilicity (clogP) and target binding using molecular docking (e.g., AutoDock Vina) .

Advanced: How to troubleshoot low yields in nucleophilic aromatic substitution (NAS) reactions involving this compound?

Methodological Answer:
Fluorine’s strong electron-withdrawing effect activates the ring for NAS but may lead to side reactions. Optimize via:

  • Base Selection : Use K₂CO₃ in DMF for mild conditions or CsF in DMSO for highly deactivated nucleophiles.
  • Temperature : Conduct reactions at 80–100°C for 12–24 h.
  • Protection of Formyl : Temporarily protect the aldehyde as an acetal (e.g., ethylene glycol, TsOH) to prevent Schiff base formation during NAS .

Table 1: Key Spectral Data for this compound

TechniqueKey SignalsReference
¹H NMR (CDCl₃)δ 10.06 (s, 1H, CHO), 8.10–7.85 (m, 3H, Ar-H), 3.93 (s, 3H, OCH₃)
¹³C NMRδ 190.1 (CHO), 166.3 (C=O), 135.2–125.4 (Ar-C), 52.1 (OCH₃)
IR (ATR)1724 cm⁻¹ (ester C=O), 1707 cm⁻¹ (aldehyde C=O), 1280 cm⁻¹ (C-F stretch)
HRMS (ESI+)[M+H]⁺ Calculated: 183.03; Found: 183.03

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.